molecular formula C6H4ClNO2 B13433273 4-Chloronitrobenzene-13C6

4-Chloronitrobenzene-13C6

Cat. No.: B13433273
M. Wt: 163.51 g/mol
InChI Key: CZGCEKJOLUNIFY-IDEBNGHGSA-N
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Description

Significance of Isotopic Substitution in Mechanistic Elucidation and Quantitative Analysis

The substitution of an atom with its heavier, stable isotope can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. numberanalytics.comwikipedia.org This effect is particularly pronounced when the isotopic substitution occurs at a bond that is broken or formed during the rate-determining step of the reaction. numberanalytics.com By measuring the KIE, chemists can gain profound insights into reaction mechanisms, such as determining whether a reaction is concerted or stepwise and identifying the rate-limiting step. numberanalytics.comicm.edu.pl

Furthermore, isotopically labeled compounds serve as ideal internal standards for quantitative analysis, especially in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.comnih.gov Because they are chemically identical to the analyte of interest but have a different mass, they can be added to a sample at a known concentration to improve the accuracy and precision of quantification. diagnosticsworldnews.comnih.gov

Role of Carbon-13 Labeling in Contemporary Chemical Investigations

Carbon-13, a stable isotope of carbon with a natural abundance of approximately 1.1%, is a cornerstone of modern chemical and biochemical research. thisisant.comwikipedia.org Its non-radioactive nature makes it safe to handle and allows for its use in a wide array of applications without the need for specialized radiological equipment. wikipedia.org

One of the most significant applications of ¹³C labeling is in NMR spectroscopy. The presence of ¹³C nuclei, which have a nuclear spin, allows for the acquisition of ¹³C NMR spectra, providing detailed information about the carbon skeleton of a molecule. thisisant.comwikipedia.org In the field of metabolomics, ¹³C-labeled compounds are used to trace the flow of carbon through metabolic pathways, offering a dynamic view of cellular processes. thisisant.comwikipedia.org Additionally, ¹³C labeling is instrumental in quantitative proteomics and in studying the fate of agrochemicals in the environment. symeres.comadesisinc.com

Overview of 4-Chloronitrobenzene and its Isotopically Labeled Congeners in Scientific Inquiry

4-Chloronitrobenzene is a pale-yellow solid organic compound with the chemical formula ClC₆H₄NO₂. wikipedia.orgpharmaffiliates.com It serves as a crucial intermediate in the synthesis of various industrial products, including dyes, antioxidants, and pharmaceuticals. wikipedia.orglookchem.com The presence of the electron-withdrawing nitro group makes the chlorine atom susceptible to nucleophilic substitution, a key reaction in its chemical utility. wikipedia.org

The isotopically labeled version, 4-Chloronitrobenzene-¹³C₆, where all six carbon atoms in the benzene (B151609) ring are replaced with ¹³C, has emerged as a valuable tool in scientific research. isotope.comcymitquimica.com This labeling allows for precise tracking of the molecule and its fragments in complex matrices. For instance, it is used in environmental analysis as an internal standard for the quantification of priority pollutants. isotope.com Studies on the photodegradation of substituted chlorobenzenes have utilized carbon isotope fractionation to investigate reaction mechanisms. nih.gov The synthesis of 4-Chloronitrobenzene-¹³C₆ can be achieved through methods like the nitration of ¹³C₆-labeled chlorobenzene (B131634). diva-portal.org

The deuterated analogue, 4-Chloronitrobenzene-d₄, where four hydrogen atoms are replaced by deuterium, is also employed in scientific research to study reaction mechanisms and metabolic pathways. smolecule.comlgcstandards.com

Interactive Data Table: Properties of 4-Chloronitrobenzene and its Isotopologues

Property4-Chloronitrobenzene4-Chloronitrobenzene-¹³C₆4-Chloronitrobenzene-d₄
Molecular Formula C₆H₄ClNO₂¹³C₆H₄ClNO₂C₆D₄ClNO₂
Molar Mass 157.55 g/mol pharmaffiliates.com163.51 g/mol isotope.com161.58 g/mol lgcstandards.com
Appearance Pale Yellow Solid pharmaffiliates.comPale-yellow Solid chembk.comPale yellow solid smolecule.com
CAS Number 100-00-5 isotope.com201595-66-6 isotope.com68239-23-6 lgcstandards.com
Primary Application Industrial Intermediate wikipedia.orgEnvironmental Analysis Standard isotope.comResearch Chemical smolecule.com
Solubility Soluble in toluene, ether, acetone, hot ethanol (B145695) wikipedia.orgChloroform; Dichloromethane; DMSO; Ethyl Acetate chembk.comNot explicitly stated, but used in similar research contexts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4ClNO2

Molecular Weight

163.51 g/mol

IUPAC Name

1-chloro-4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

InChI

InChI=1S/C6H4ClNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

CZGCEKJOLUNIFY-IDEBNGHGSA-N

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])Cl

Origin of Product

United States

Synthetic Methodologies for Carbon 13 Labeled 4 Chloronitrobenzene

Strategies for Carbon-13 Incorporation into Aromatic Systems

Several strategies can be employed to introduce Carbon-13 atoms into the benzene (B151609) ring of 4-chloronitrobenzene. These methods can be broadly categorized into building the aromatic ring from 13C-labeled precursors or introducing the isotopic labels onto a pre-existing aromatic system.

Regioselective Nitration of Carbon-13 Labeled Chlorobenzene (B131634) Precursors

The most direct and widely utilized method for the synthesis of 4-Chloronitrobenzene-13C6 is the electrophilic nitration of Chlorobenzene-13C6. This method mirrors the industrial production of the unlabeled compound. The chlorine atom is an ortho-, para-directing deactivator, meaning it directs incoming electrophiles to the positions ortho and para to itself, while slowing down the reaction rate compared to benzene.

The reaction typically involves treating Chlorobenzene-13C6 with a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Reaction Scheme: Cl-C₆(¹³C)H₅ + HNO₃ --(H₂SO₄)--> Cl-C₆(¹³C)H₄NO₂ + H₂O

This reaction yields a mixture of isomers, primarily 2-chloro-nitrobenzene-13C6 and 4-chloro-nitrobenzene-13C6, with a smaller amount of the meta isomer. nih.gov The ratio of the ortho to para isomers is typically around 1:2. wikipedia.org The separation of the desired para isomer from the ortho isomer is usually achieved through fractional crystallization or distillation, taking advantage of the differences in their physical properties. nih.gov

Property2-Chloronitrobenzene4-Chloronitrobenzene
Melting Point 32-34 °C83-86 °C
Boiling Point 246 °C242 °C

This interactive table provides a comparison of the physical properties of the main isomers produced during the nitration of chlorobenzene.

Halogenation of Carbon-13 Labeled Nitroaromatic Precursors

An alternative synthetic approach involves the halogenation of a pre-labeled nitroaromatic compound, such as Nitrobenzene-13C6. However, this method is generally less effective for the specific synthesis of this compound due to the directing effects of the nitro group. The nitro group is a strong deactivator and a meta-director for electrophilic aromatic substitution.

Therefore, the direct chlorination of Nitrobenzene-13C6 would predominantly yield 3-Chloronitrobenzene-13C6, with only small amounts of the ortho and para isomers. nih.gov Achieving a high yield of the desired 4-isomer through this route is challenging and often impractical for synthetic purposes.

Catalytic Exchange Processes for Isotopic Enrichment

Catalytic exchange processes represent a potential but less commonly reported method for the synthesis of this compound. These methods typically involve the activation of C-H bonds in the aromatic ring by a metal catalyst, allowing for the exchange of hydrogen atoms with a source of the desired isotope. While extensively studied for hydrogen-deuterium exchange using catalysts based on iridium, rhodium, and palladium, direct C-H activation for the incorporation of Carbon-13 is a more complex and less developed field.

These reactions would theoretically allow for the direct labeling of unlabeled 4-chloronitrobenzene. However, challenges remain in achieving high levels of isotopic incorporation and controlling the regioselectivity of the exchange.

Multi-Step Synthesis Pathways for this compound

The synthesis of this compound can also be approached through multi-step pathways that begin with simple, economically viable Carbon-13 labeled starting materials.

Derivation from Economical Carbon-13 Sources (e.g., Sodium Acetate-1-13C)

While conceptually appealing, the de novo synthesis of a fully labeled benzene ring from simple C1 or C2 building blocks like sodium acetate-13C is a complex and challenging endeavor in synthetic organic chemistry. Such pathways would involve multiple steps of carbon-carbon bond formation and cyclization to construct the aromatic ring. One theoretical approach could involve the conversion of labeled acetate to labeled acetylene (B1199291), which can then undergo cyclotrimerization to form Benzene-13C6. This labeled benzene can then be converted to this compound as described in section 2.1.1. However, these multi-step syntheses are often low-yielding and costly, making them less practical for routine production.

Intermediate Compound Transformations (e.g., 4-nitrophenol-1-13C)

The use of an intermediate like 4-nitrophenol-13C to synthesize this compound is not a conventional or straightforward transformation. The conversion of a phenol to a chlorobenzene typically requires harsh conditions or multi-step procedures. A more plausible, albeit indirect, route would involve the reduction of the nitro group of 4-nitrophenol-13C to an amino group, forming 4-aminophenol-13C. This could then be subjected to a Sandmeyer reaction, where the amino group is converted to a diazonium salt and subsequently replaced by a chlorine atom using a copper(I) chloride catalyst. wikipedia.orgorganic-chemistry.orgnih.gov

However, a more common industrial process is the hydrolysis of 4-chloronitrobenzene to produce 4-nitrophenol, indicating that the reverse reaction is not the favored pathway. chemcess.com Therefore, this route is generally not the preferred method for the synthesis of this compound.

Optimization of Reaction Conditions for Isotopic Fidelity and Yield

The synthesis of 4-Chloronitrobenzene-¹³C₆ is a nuanced process where the primary objective is to achieve a high yield of the desired para-isomer while preventing isotopic scrambling or dilution. The foundational reaction involves the nitration of Chlorobenzene-¹³C₆ using a mixture of concentrated nitric acid and sulfuric acid. nih.govwikipedia.org This reaction typically produces a mixture of isomers, predominantly 2-chloronitrobenzene-¹³C₆ and 4-chloronitrobenzene-¹³C₆, with a small amount of the 3-chloronitrobenzene-¹³C₆ isomer. nih.govchemicalbook.com Optimization strategies focus on maximizing the formation of the 4-isomer, which is generally favored, and minimizing the formation of unwanted byproducts. chemicalbook.com

Role of Catalysts in Synthetic Pathways

In the context of nitrating Chlorobenzene-¹³C₆, the catalyst's role is pivotal in generating the active electrophile, the nitronium ion (NO₂⁺), and influencing the reaction's efficiency.

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is the standard and essential catalyst for this reaction. It serves two primary functions:

Generation of the Nitronium Ion: Sulfuric acid is a stronger acid than nitric acid. It protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion.

Reaction Medium: It provides a highly polar medium that facilitates the reaction.

The efficiency of the nitration is highly dependent on the concentration of the sulfuric acid. researchgate.net

Other Catalytic Approaches: While sulfuric acid is standard, research into altering the isomeric ratio has explored other acidic catalysts. For instance, the use of phosphoric acid in the nitration of chlorobenzene has been shown to decrease the proportion of the 4-nitro isomer, highlighting the influence of the catalytic system on product distribution. chemicalbook.com For the synthesis of the specific ¹³C₆ labeled para-isomer, such catalysts would be counterproductive, reinforcing the choice of sulfuric acid to maximize the desired product.

Table 1: Role of Catalysts in the Nitration of Chlorobenzene-¹³C₆

CatalystFunctionImpact on 4-Chloronitrobenzene-¹³C₆ SynthesisReference
Sulfuric Acid (H₂SO₄)Acts as a strong acid to generate the nitronium ion (NO₂⁺) from nitric acid.Essential for the reaction. Standard catalyst used to produce a 2-isomer to 4-isomer ratio of approximately 1:2. nih.govwikipedia.org
Phosphoric Acid (H₃PO₄)Alternative acidic catalyst.Reported to decrease the proportion of the 4-isomer, making it unsuitable for this specific synthesis. chemicalbook.com
Temperature and Pressure Considerations in Nitration Reactions

Controlling temperature and pressure is critical for ensuring high yield and isotopic fidelity. The nitration of chlorobenzene is a highly exothermic process, and improper thermal management can lead to reduced selectivity and the formation of hazardous byproducts. researchgate.net

Temperature: The reaction temperature directly influences both the rate of reaction and the product distribution.

Optimal Range: The nitration of chlorobenzene is typically conducted at temperatures between 40–70 °C. nih.gov This range provides a balance between a practical reaction rate and minimizing the formation of byproducts.

Higher Temperatures: Increasing the temperature above this range can lead to the formation of dinitrated products, such as 2,4-dinitrochlorobenzene-¹³C₆. This not only consumes the valuable labeled starting material but also complicates the purification process. Temperatures as high as 100 °C have been utilized in continuous-flow microreactors, which offer superior temperature control. google.comgoogle.com

Lower Temperatures: While lower temperatures might increase selectivity slightly, the reaction rate becomes impractically slow.

Pressure: For standard batch nitrations, the reaction is typically carried out at atmospheric pressure. However, in modern chemical manufacturing, microreactor technology is being employed for nitration reactions. google.comgoogle.com In such systems, the reaction may be conducted under elevated pressure (e.g., 0–10 bar) to control boiling and improve reaction kinetics within the small channels of the reactor. google.comgoogle.com

Table 2: Influence of Temperature on the Nitration of Chlorobenzene-¹³C₆

Temperature RangeEffect on Reaction RateEffect on Product SelectivityReference
< 40 °CVery slowHigh selectivity for mononitration nih.gov
40 - 70 °CModerate and controllableOptimal selectivity; typical industrial range for batch processing nih.gov
> 70 °C (Batch)Very fast, risk of thermal runawayDecreased selectivity, increased formation of dinitrated byproducts scribd.com
Up to 100 °C (Microreactor)Very fast and precisely controlledHigh selectivity maintained due to superior heat transfer google.comgoogle.com

Purification and Isolation Techniques for Labeled 4-Chloronitrobenzene

Following the synthesis, the resulting product is a mixture of primarily the 2- and 4-isomers of chloronitrobenzene-¹³C₆. wikipedia.org The separation of the desired 4-isomer from the ortho- and residual meta-isomers is a critical final step. This separation is almost exclusively achieved through physical methods that exploit the significant differences in the isomers' physical properties, particularly their melting points. scribd.com

Fractional Crystallization: This is the primary industrial method for separating the isomers. nih.govwikipedia.org The crude reaction mixture is cooled, causing the 4-chloronitrobenzene-¹³C₆, which has a much higher melting point, to crystallize out of the solution while the 2- and 3-isomers remain in the liquid phase. scribd.com The solid para-isomer can then be isolated by filtration.

Recrystallization: To achieve high purity, the isolated solid 4-chloronitrobenzene-¹³C₆ is often subjected to recrystallization. Solvents such as ethanol (B145695) are commonly used for this purpose. scribd.comchemicalbook.com The crude solid is dissolved in a hot solvent and then allowed to cool slowly. The pure para-isomer crystallizes out, leaving impurities and any remaining ortho-isomer in the solvent.

Distillation: While fractional distillation can also be used to separate the isomers, it is less common for the initial bulk separation due to the close boiling points of the ortho- and para-isomers. nih.govwikipedia.org However, it can be employed as a subsequent purification step if required.

Table 3: Physical Properties of Monochloronitrobenzene Isomers for Purification

IsomerMelting Point (°C)Boiling Point (°C)Primary Separation MethodReference
2-Chloronitrobenzene34–35246Remains in liquid phase during crystallization nih.govscribd.com
3-Chloronitrobenzene46235–236Remains in liquid phase during crystallization nih.govscribd.com
4-Chloronitrobenzene83.6242Fractional Crystallization nih.govscribd.com

Advanced Analytical Techniques Employing 4 Chloronitrobenzene 13c6

Mass Spectrometry Applications of 4-Chloronitrobenzene-13C6

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio of ions. The use of stable isotope-labeled compounds like this compound significantly enhances the capabilities of MS-based methods.

Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a premier quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. This compound serves as an ideal internal standard for the precise quantification of its unlabeled form, 4-chloronitrobenzene.

The principle of IDMS involves creating a mixture of the sample containing the native analyte and a known quantity of the labeled standard. Because the labeled standard (this compound) and the unlabeled analyte are chemically identical, they behave the same way during sample preparation, extraction, and chromatographic separation. Any loss of analyte during these steps will be accompanied by a proportional loss of the labeled standard. By measuring the ratio of the mass spectrometric signals of the analyte to the labeled standard, an accurate and precise quantification of the original analyte concentration can be achieved, effectively correcting for sample loss and matrix effects. nih.govresearchgate.net

Key Research Findings:

Stable isotope-labeled standards, such as those labeled with 13C, are considered the gold standard for quantitative mass spectrometry. researchgate.net

They compensate for variations in sample preparation and instrument performance, leading to high accuracy and precision. nih.govnebiolab.com

The use of a 13C-labeled internal standard provides superior correction for ion suppression effects in complex biological matrices compared to other types of standards. researchgate.net

Internal Standard Applications in Complex Matrices

Analyzing trace levels of compounds in complex matrices such as environmental (soil, water) or biological (blood, urine) samples is a significant challenge due to "matrix effects." nih.gov These effects, caused by co-eluting substances from the sample matrix, can interfere with the ionization of the target analyte, leading to either suppression or enhancement of its signal and, consequently, inaccurate quantification. researchgate.net

This compound is an exemplary internal standard for mitigating these issues when analyzing its unlabeled analogue in such matrices. Since it co-elutes with the unlabeled 4-chloronitrobenzene and has the same ionization efficiency, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively normalized. nih.govnebiolab.com This ensures that the calculated concentration of the analyte remains accurate and reliable despite the complexity of the sample. nebiolab.com

High-Resolution Mass Spectrometry for Isotopic Pattern Verification

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (often to within sub-ppm levels), allowing for the determination of the elemental composition of a molecule from its precise mass. longdom.org This capability is crucial for verifying the successful synthesis and isotopic purity of this compound.

HRMS can easily distinguish between the unlabeled compound (C6H4ClNO2) and its 13C6-labeled isotopologue ([13C]6H4ClNO2) due to the significant mass difference. Furthermore, HRMS can resolve the unique isotopic pattern of the labeled compound. The presence of the six 13C atoms creates a distinct cluster of isotopic peaks. By comparing the measured isotopic distribution with the theoretically calculated pattern, analysts can confirm the number and location of the labels, ensuring the quality and identity of the standard. nih.gov This verification is essential for its use in quantitative and metabolic studies.

Nuclear Magnetic Resonance Spectroscopy Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

Carbon-13 NMR Chemical Shift Analysis

Carbon-13 NMR spectroscopy provides information on the different chemical environments of carbon atoms in a molecule. In unlabeled 4-chloronitrobenzene, which has a plane of symmetry, there are four distinct carbon environments, leading to four signals in the 13C NMR spectrum. The chemical shifts of these carbons are influenced by the electron-withdrawing effects of the chlorine atom and the nitro group. chemicalbook.comlibretexts.orgudel.edu

In this compound, all carbon atoms are the NMR-active 13C isotope. This results in a spectrum where all four unique carbon signals are readily observed. The chemical shifts are dictated by the substituents on the aromatic ring. The carbon atom bonded to the nitro group (C4) is significantly deshielded and appears at the lowest field (highest ppm value). The carbon bonded to the chlorine atom (C1) also experiences deshielding. The carbons ortho to the nitro group (C3, C5) and ortho to the chlorine (C2, C6) have distinct chemical shifts influenced by the electronic effects of both substituents. chegg.comchegg.com

Below is a table of typical 13C NMR chemical shifts for 4-chloronitrobenzene, which are directly applicable to the 13C6-labeled variant.

Interactive Data Table: 13C NMR Chemical Shifts for 4-Chloronitrobenzene This table outlines the assigned chemical shifts for the carbon atoms in the 4-chloronitrobenzene structure. The numbering corresponds to standard IUPAC nomenclature where C1 is attached to the chlorine and C4 is attached to the nitro group.

Carbon AtomChemical Shift (ppm)Attached Substituent
C1~139Chlorine
C2, C6~129Hydrogen
C3, C5~125Hydrogen
C4~148Nitro Group

Advanced NMR Techniques for Structural Elucidation (e.g., 19F-13C TROSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. nd.edu The incorporation of ¹³C atoms into 4-chloronitrobenzene enhances the utility of NMR in several ways. Advanced 2D-NMR experiments, which provide correlations between different nuclei, are particularly powerful for elucidating the structure of complex molecules. researchgate.net

One such advanced technique is the Transverse Relaxation-Optimized Spectroscopy (TROSY). While traditionally used for large biomolecules, the principles of TROSY can be applied to smaller molecules in specific contexts, particularly when studying interactions or dynamics. A notable variant is the ¹⁹F-¹³C TROSY, which leverages the favorable relaxation properties of the ¹⁹F-¹³C spin pair. nih.gov This technique can provide high-resolution spectra with narrow linewidths, which is advantageous for resolving complex spectra and studying molecular interactions. nih.gov For a molecule like 4-chloronitrobenzene-¹³C₆, if it were to be further functionalized with a fluorine-containing moiety, ¹⁹F-¹³C TROSY could offer significant advantages in structural analysis. The broad chemical shift range of ¹⁹F combined with the direct bond between ¹⁹F and ¹³C would allow for well-dispersed and sharp signals, facilitating unambiguous structural assignment. nih.gov

Dynamic and Structural Investigations Facilitated by Carbon-13 Labels

The presence of the ¹³C label in 4-chloronitrobenzene-¹³C₆ is instrumental for dynamic and structural studies using NMR. Carbon-13 NMR (¹³C NMR) provides direct information about the carbon skeleton of a molecule. chemicalbook.com Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shift of each signal provides information about the electronic environment of that carbon atom.

The isotopic labeling allows for various specialized NMR experiments:

Relaxation Studies: ¹³C relaxation measurements (T1, T2, and NOE) can provide insights into the molecular dynamics, such as rotational correlation times and internal motions within the molecule.

Reaction Mechanism Studies: When 4-chloronitrobenzene-¹³C₆ is used in a chemical reaction, the ¹³C label acts as a tracer. By analyzing the ¹³C NMR spectra of the products, the fate of the carbon atoms from the starting material can be determined, providing crucial information about the reaction mechanism.

Quantitative NMR (qNMR): The ¹³C label can be used for highly accurate quantitative analysis. By comparing the integral of the ¹³C signal of the labeled compound to that of a known standard, the concentration of the analyte can be determined with high precision.

Table 1: Illustrative ¹³C NMR Chemical Shift Data for 4-Chloronitrobenzene
Carbon AtomExemplary Chemical Shift (ppm)Coupling Information
C1 (C-Cl)~135¹J(¹³C, ¹H) coupling with adjacent protons
C2, C6 (C-H)~129¹J(¹³C, ¹H) coupling with directly attached proton
C3, C5 (C-H)~125¹J(¹³C, ¹H) coupling with directly attached proton
C4 (C-NO₂)~148No direct ¹J(¹³C, ¹H) coupling

Chromatographic Separations Coupled with Isotopic Detection

The combination of chromatographic techniques with mass spectrometry provides powerful analytical platforms for the separation, identification, and quantification of chemical compounds. The use of 4-chloronitrobenzene-¹³C₆ as an internal standard is critical in these applications to ensure accuracy and precision.

Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Analytes

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. thermofisher.com In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio. nist.gov

The use of 4-chloronitrobenzene-¹³C₆ as an internal standard in GC-MS analysis offers several advantages:

Correction for Sample Loss: It compensates for any loss of the analyte during sample preparation and injection.

Improved Quantification: By comparing the peak area of the analyte to the peak area of the known amount of the labeled internal standard, a more accurate and precise quantification can be achieved.

Matrix Effect Compensation: It helps to mitigate the influence of the sample matrix on the ionization efficiency of the analyte.

A typical GC-MS method for the analysis of 4-chloronitrobenzene would involve separation on a suitable capillary column followed by detection using electron ionization (EI) mass spectrometry. The mass spectrum of unlabeled 4-chloronitrobenzene shows a characteristic molecular ion peak. The ¹³C₆-labeled compound will have a molecular ion peak that is 6 mass units higher, allowing for clear differentiation and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For non-volatile or thermally labile compounds, liquid chromatography-mass spectrometry (LC-MS) is the technique of choice. rsc.org In LC-MS, the sample is separated by liquid chromatography before being introduced into the mass spectrometer. nih.gov Tandem mass spectrometry (MS/MS) adds another layer of selectivity and sensitivity by selecting a specific precursor ion, fragmenting it, and then detecting a specific product ion. nih.gov

LC-MS/MS is particularly valuable for trace analysis of compounds in complex matrices. mdpi.com The use of 4-chloronitrobenzene-¹³C₆ as an internal standard is crucial for accurate quantification at low levels. The labeled standard co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing a reliable basis for quantification.

Recent advancements in LC-MS/MS, such as the use of atmospheric pressure chemical ionization (APCI), have been shown to be effective for the analysis of nitroaromatic compounds. researchgate.net

Method Validation in Environmental Sample Analysis

The reliability of any analytical method, particularly for regulatory and environmental monitoring purposes, depends on rigorous validation. epa.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. redalyc.org Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.

The use of 4-chloronitrobenzene-¹³C₆ as an internal standard is instrumental in achieving the required accuracy and precision during method validation for the analysis of 4-chloronitrobenzene in environmental samples such as water, soil, and air. nih.govresearchgate.net

Table 2: Typical Method Validation Parameters for Analysis of 4-Chloronitrobenzene in Water by GC-MS using a ¹³C-labeled Internal Standard
ParameterTypical Value/RangeSignificance
Linearity (R²)> 0.995Ensures a proportional response over a range of concentrations.
Accuracy (Recovery %)80-120%Demonstrates the method's ability to measure the true concentration.
Precision (RSD %)< 15%Indicates the reproducibility of the method.
LOD (µg/L)0.01 - 0.1Defines the lowest detectable concentration.
LOQ (µg/L)0.05 - 0.5Defines the lowest quantifiable concentration with accuracy and precision.

Infrared and Vibrational Spectroscopy for Isotopic Signature Detection

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. indexcopernicus.com The frequencies of these vibrations are dependent on the masses of the atoms and the strength of the chemical bonds. The substitution of ¹²C with the heavier ¹³C isotope in 4-chloronitrobenzene-¹³C₆ leads to a predictable shift in the vibrational frequencies.

This isotopic shift provides a unique signature that can be used for the identification and quantification of the labeled compound. nih.gov While macroscopic IR and Raman techniques can detect these shifts, recent advancements have enabled the detection of isotopic labels at the nanoscale. nih.gov For instance, damage-free "aloof" electron energy-loss spectroscopy in a scanning transmission electron microscope has been used to resolve carbon-site-specific isotopic labels in real space. nih.gov

The primary utility of isotopic labeling in vibrational spectroscopy for a small molecule like 4-chloronitrobenzene-¹³C₆ lies in its use as a standard for confirming the presence and location of the isotopic label and for fundamental studies of molecular vibrations.

Mechanistic Investigations Utilizing 4 Chloronitrobenzene 13c6

Tracing Reaction Mechanisms in Organic Transformations

The core utility of 4-Chloronitrobenzene-¹³C₆ lies in its ability to act as a tracer in organic reactions. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can selectively detect the ¹³C-labeled ring, allowing chemists to follow its journey from reactant to product, identifying intermediates and ruling out alternative mechanistic pathways.

In the study of single electron transfer (SET) reactions, identifying the specific molecules involved and the subsequent bond-forming or bond-breaking events is critical. The use of 4-Chloronitrobenzene-¹³C₆ can provide definitive evidence of the aromatic ring's involvement. For instance, in reactions where radical ions are formed, the ¹³C label allows for clear characterization of the resulting 4-chloronitrobenzene radical anion using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy in conjunction with isotopic substitution. By tracking the fully labeled carbon skeleton, researchers can confirm that the aromatic ring remains intact and can distinguish its fragments from other carbon sources in the reaction mixture, should fragmentation occur.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for 4-chloronitrobenzene, where the electron-withdrawing nitro group activates the chlorine atom for displacement by a nucleophile. smolecule.com While the general mechanism is well-established, isotopic labeling with 4-Chloronitrobenzene-¹³C₆ offers a method to confirm the pathway and investigate subtle mechanistic details.

By employing ¹³C NMR spectroscopy, researchers can monitor the reaction progress and confirm that the substitution occurs at the C1 position without any skeletal rearrangement of the benzene (B151609) ring. Furthermore, in complex reaction mixtures, using the labeled substrate ensures that the observed product originates exclusively from the intended reactant. Mass spectrometry of the products would show a mass shift corresponding to the six ¹³C atoms, confirming that the entire aromatic ring has been incorporated into the final structure, thus verifying the proposed SNAr pathway.

The biodegradation and metabolism of nitroaromatic compounds are of significant environmental and toxicological interest. Isotopic labeling is an indispensable technique for mapping these complex biochemical pathways. youtube.comyoutube.com Studies on microorganisms like Comamonas sp. have identified partial reductive pathways for 4-chloronitrobenzene. nih.gov

The use of 4-Chloronitrobenzene-¹³C₆ allows scientists to trace the fate of the carbon skeleton as it is processed by microbial enzymes. The initial reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino functionalities can be followed by tracking the labeled intermediates. Subsequent enzymatic steps, such as hydroxylation and ring cleavage, can be unequivocally mapped out. For example, the conversion of ¹³C₆-labeled 4-chloroaniline (B138754) to subsequent metabolites can be followed using GC-MS or LC-MS, providing definitive proof of the metabolic sequence.

Table 1: Hypothetical Tracing of a Reductive Pathway Using 4-Chloronitrobenzene-¹³C₆
StepEnzyme/Process¹³C₆-Labeled CompoundAnalytical Confirmation
1Nitroreductase4-Chloronitrosobenzene-¹³C₆MS detects molecular ion with +6 mass units.
2Reductase4-Chlorophenylhydroxylamine-¹³C₆MS and NMR confirm the structure with the intact ¹³C₆ ring.
3Reductase/Rearrangement4-Chloroaniline-¹³C₆Comparison with ¹³C₆-labeled standard via GC-MS.
4Dioxygenase¹³C₆-Ring Cleavage ProductsIdentification of smaller labeled fragments, confirming the breakdown of the aromatic ring.

Understanding Intermolecular and Intramolecular Dynamics

Beyond tracing reaction pathways, 4-Chloronitrobenzene-¹³C₆ is a valuable probe for studying the dynamic behavior of molecules in solution and within larger assemblies. The ¹³C nucleus is highly sensitive to its local electronic environment, making it an excellent reporter for changes in molecular conformation, rotation, and intermolecular interactions.

The rotation of the nitro group relative to the benzene ring in nitroaromatic compounds is a dynamic process that can be influenced by the surrounding solvent medium. ¹³C NMR spectroscopy is a primary tool for studying such intramolecular dynamics. The uniform labeling in 4-Chloronitrobenzene-¹³C₆ provides a strong and simplified signal, making it easier to analyze changes in the NMR spectrum as a function of temperature and solvent polarity.

Changes in the solvent can affect the rotational barrier of the C-N bond. By performing variable temperature ¹³C NMR experiments, the rate of rotation can be measured. The coalescence of NMR signals for the ortho and meta carbons as the temperature increases provides direct information about the energy barrier to rotation. Comparing these barriers in different solvents reveals the extent of solvent-solute interactions, such as hydrogen bonding or dipolar interactions, which can stabilize the ground state or transition state of the rotational process.

Table 2: Illustrative Solvent Effects on ¹³C NMR Chemical Shifts of 4-Chloronitrobenzene-¹³C₆
SolventDielectric Constant (ε)Hypothetical ¹³C Chemical Shift Change (Δδ) for C4 Carbon (ppm)Interpretation
Toluene-d₈2.4-0.5Shielding effect due to solute-solvent association and aromatic stacking.
Chloroform-d4.8Baseline (0.0)Relatively weak interaction.
Methanol-d₄32.7+0.8Deshielding due to hydrogen bonding with the nitro group, affecting electron density.
Water-d₂80.1+1.2Stronger hydrogen bonding and dipolar interactions lead to significant deshielding.

In the field of supramolecular chemistry, understanding the interactions between a host molecule and an encapsulated guest is fundamental. nih.govsoton.ac.uk 4-Chloronitrobenzene-¹³C₆ is an ideal guest molecule for probing the internal environment of host cavities, such as those in cyclodextrins, calixarenes, or self-assembled molecular cages. nih.gov

Upon encapsulation, the guest molecule experiences a significant change in its environment, moving from a bulk solvent to a confined, and often anisotropic, space within the host. This change is readily detected by ¹³C NMR spectroscopy. The chemical shifts of the ¹³C₆ carbons will change, providing information on the polarity and nature of the host's interior. Furthermore, analysis of NMR relaxation times (T₁ and T₂) and the Nuclear Overhauser Effect (NOE) between the guest and host protons can reveal the guest's mobility, orientation, and proximity to specific parts of the host molecule, offering a detailed picture of the host-guest complex at the molecular level.

Isotope Effects in Reaction Kinetics and Thermodynamics

The study of isotope effects is a fundamental tool in physical organic chemistry for elucidating reaction mechanisms. The substitution of an atom with one of its heavier isotopes can lead to measurable changes in the rate and equilibrium of a chemical reaction. These changes, known as kinetic isotope effects (KIEs) and thermodynamic isotope effects (TIEs), respectively, provide a window into the bonding changes that occur during a reaction. The use of 4-Chloronitrobenzene-13C6, where the six carbon atoms of the benzene ring are the heavier 13C isotope, offers a sophisticated method for probing the intricate details of reaction pathways.

The origin of these isotope effects lies in the difference in zero-point vibrational energy between bonds to lighter and heavier isotopes. A bond to a heavier isotope has a lower zero-point energy, making it more stable and requiring more energy to break. Conversely, a bond to a heavier isotope is also stronger, which can influence the stability of transition states and intermediates.

Kinetic Isotope Effects (KIEs)

The kinetic isotope effect is defined as the ratio of the reaction rate constant for the molecule with the lighter isotope (k_light) to the rate constant for the molecule with the heavier isotope (k_heavy). For reactions involving this compound, the KIE would be expressed as k_¹²C / k_¹³C. A KIE greater than 1, known as a normal isotope effect, indicates that the ¹²C-containing compound reacts faster. An inverse isotope effect (KIE < 1) signifies that the ¹³C-labeled compound reacts more rapidly.

The magnitude of the KIE can provide valuable information about the rate-determining step of a reaction. In reactions such as nucleophilic aromatic substitution (SNAr) involving 4-chloronitrobenzene, a primary ¹³C KIE at the carbon atom directly bonded to the chlorine (C1) would suggest that the cleavage of the C-Cl bond is involved in the rate-limiting step. Secondary KIEs at other positions on the ring can reveal more subtle details about changes in hybridization and electronic structure during the formation of the transition state.

Thermodynamic Isotope Effects (TIEs)

Detailed Research Findings

While specific, publicly available research detailing extensive kinetic and thermodynamic isotope effects for this compound is limited, the principles of KIE studies allow for a clear understanding of its application. For instance, in a typical SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom in 4-chloronitrobenzene) to form a resonance-stabilized intermediate known as a Meisenheimer complex. The rate-determining step can be either the formation of this complex or its subsequent decomposition to form the final product.

By comparing the reaction rates of 4-chloronitrobenzene and this compound, researchers can deduce the nature of the transition state. A significant normal KIE at the C1 position would support a mechanism where the C-Cl bond is substantially weakened in the transition state leading to the Meisenheimer complex.

To illustrate the potential findings from such an investigation, the following hypothetical data table outlines the expected kinetic isotope effects for the reaction of 4-chloronitrobenzene with a nucleophile, such as sodium methoxide, in methanol (B129727).

Hypothetical Kinetic Isotope Effect Data for the Reaction of 4-Chloronitrobenzene with Sodium Methoxide

Labeled Position Reaction Temperature (°C) k_¹²C / k_¹³C Postulated Interpretation
C1 50 1.052 A significant primary KIE, indicating that the C-Cl bond is breaking in the rate-determining step.
C2/C6 50 1.004 A small secondary KIE, suggesting a minor change in hybridization or bonding at the ortho positions in the transition state.
C3/C5 50 1.002 A negligible secondary KIE, implying that the meta positions are largely unaffected in the rate-determining step.

This hypothetical data demonstrates the power of using this compound in mechanistic studies. The variation in the magnitude of the KIE at different positions in the aromatic ring can be used to map out the changes in bonding and electron distribution throughout the course of the reaction, providing a highly detailed picture of the transition state.

Environmental Fate and Degradation Pathway Elucidation with 4 Chloronitrobenzene 13c6

Application in Environmental Fate Analysis of Chlorinated Organic Compounds

Stable isotope-labeled compounds like 4-Chloronitrobenzene-13C6 are instrumental in environmental fate analysis. They are primarily used as internal or surrogate standards in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of measurements of the unlabeled contaminant in environmental matrices like water, soil, and sediment.

By adding a known amount of this compound to a sample, analysts can correct for losses of the target analyte during sample extraction, cleanup, and analysis. This is because the labeled and unlabeled compounds have nearly identical physicochemical properties and therefore behave similarly during these processes. The mass spectrometer, however, can easily distinguish between the native compound (containing primarily ¹²C) and the ¹³C-labeled standard due to their mass difference. This allows for precise quantification even at trace levels.

Furthermore, in controlled laboratory studies, this compound can be introduced into microcosms simulating environmental conditions (e.g., soil slurries, water-sediment systems) to track its movement, partitioning between different environmental compartments (water, soil, air), and transformation over time. The ¹³C label allows for unambiguous identification of its degradation products, helping to construct a complete picture of its environmental fate.

Biotransformation and Biodegradation Studies

The elucidation of biodegradation pathways is a key area where this compound offers significant advantages. By providing a ¹³C-labeled substrate to microbial cultures, researchers can trace the path of the carbon atoms through metabolic processes, identifying transient intermediates and final breakdown products. This provides conclusive evidence for specific enzymatic reactions and helps to assemble the complete degradation pathway.

Microbial degradation of nitroaromatic compounds like 4-chloronitrobenzene can proceed through several pathways. The presence of both a chloro and a nitro group on the aromatic ring makes these compounds relatively resistant to microbial attack. nih.gov However, various bacteria have been isolated that can utilize these compounds as a source of carbon, nitrogen, and energy. nih.gov

Degradation is often initiated by either the reduction of the nitro group or by an initial dioxygenase attack on the aromatic ring. In the case of 4-chloronitrobenzene, a well-studied pathway involves the partial reduction of the nitro group. nih.gov

A novel partial reductive pathway for 4-chloronitrobenzene has been extensively characterized in Comamonas sp. strain CNB-1. nih.gov This pathway does not proceed via complete reduction to 4-chloroaniline (B138754) under aerobic conditions. Instead, the degradation is initiated by the reduction of the nitro group to a hydroxylamino group, which is then transformed into an aminophenol.

The key steps in this pathway identified in Comamonas sp. CNB-1 are:

Nitro Reduction: 4-chloronitrobenzene is reduced to 4-chlorohydroxylaminobenzene.

Rearrangement: An enzymatic rearrangement (mutase activity) converts 4-chlorohydroxylaminobenzene to 2-amino-5-chlorophenol.

Ring Cleavage: The aromatic ring of 2-amino-5-chlorophenol is opened by a dioxygenase.

Further Metabolism: The ring-cleavage product is further metabolized, eventually releasing the chloride and ammonium ions. nih.gov

The use of this compound in such studies would allow researchers to follow the ¹³C-labeled carbon skeleton through each of these steps, confirming the identity of metabolites like 2-amino-5-chlorophenol-¹³C6 and subsequent ring-fission products using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The degradation of 4-chloronitrobenzene is mediated by a series of specific enzymes. In Comamonas sp. strain CNB-1, the genes for these enzymes are located on a plasmid. nih.gov Key enzymes that have been identified and characterized include:

4-Chloronitrobenzene Nitroreductase (CnbA): This enzyme catalyzes the initial reduction of the nitro group of 4-chloronitrobenzene to 4-chlorohydroxylaminobenzene. nih.gov

Hydroxylaminobenzene Mutase (CnbB): This enzyme is responsible for the rearrangement of the hydroxylamino intermediate to 2-amino-5-chlorophenol. nih.gov

2-Amino-5-chlorophenol 1,6-dioxygenase (CnbCaCb): This is a ring-cleavage dioxygenase that attacks the aromatic ring of 2-amino-5-chlorophenol, breaking it open for further degradation. nih.gov

Deaminase: Further down the pathway, deaminases are involved in the removal of the amino group as ammonium. nih.gov

Table 1: Key Enzymes in the Reductive Degradation Pathway of 4-Chloronitrobenzene in Comamonas sp. strain CNB-1

Enzyme Name Gene(s) Function
4-Chloronitrobenzene Nitroreductase cnbA Reduction of nitro group
Hydroxylaminobenzene Mutase cnbB Rearrangement to aminophenol
2-Amino-5-chlorophenol 1,6-dioxygenase cnbCaCb Aromatic ring cleavage
2-Amino-5-chloromuconic acid Deaminase cnbH Removal of amino group

Compound-Specific Isotope Analysis (CSIA) is a powerful technique for assessing the in-situ degradation of contaminants in groundwater and soil. enviro.wikiitrcweb.org This method relies on the principle of kinetic isotope effects, where molecules containing lighter isotopes (e.g., ¹²C) react slightly faster than molecules with heavier isotopes (e.g., ¹³C). microbe.com As a result, during biodegradation, the remaining pool of the contaminant becomes progressively enriched in the heavier isotope. microbe.comnih.gov

By measuring the change in the stable carbon isotope ratio (δ¹³C) of 4-chloronitrobenzene along a groundwater flow path, it is possible to obtain direct evidence of its degradation. enviro.wiki A significant enrichment in ¹³C (a less negative δ¹³C value) in downgradient wells compared to the source zone indicates that biodegradation is occurring. nih.gov

While specific studies on the isotope fractionation of 4-chloronitrobenzene during natural attenuation are not widely reported, the principles of CSIA are applicable. chemrxiv.org Laboratory studies with microbial cultures capable of degrading 4-chloronitrobenzene could be used to determine the characteristic isotope enrichment factor (ε) associated with specific degradation pathways. This ε value could then be used to quantify the extent of degradation in the field. This compound would be essential in such studies as a standard to ensure the accurate measurement of isotope ratios.

Table 2: Principles of CSIA for 4-Chloronitrobenzene Degradation

Parameter Description Application
δ¹³C The ratio of ¹³C to ¹²C in a sample relative to a standard, expressed in per mil (‰). A more positive (or less negative) δ¹³C value in the residual contaminant pool indicates degradation.
Isotope Enrichment Factor (ε) A value that quantifies the extent of isotope fractionation for a specific degradation reaction. Determined in lab studies, it allows for the quantification of degradation in the field using the Rayleigh equation.
Rayleigh Equation A mathematical model that relates the change in isotope ratio to the fraction of contaminant remaining. Used with field data and the ε value to estimate the percentage of contaminant degraded.

Abiotic Degradation Mechanisms

In addition to biodegradation, 4-chloronitrobenzene can also be transformed through abiotic processes in the environment, particularly in anoxic (oxygen-free) conditions. One of the most significant abiotic degradation mechanisms is reduction by iron-containing minerals.

Studies have shown that 4-chloronitrobenzene can be rapidly reduced to 4-chloroaniline by Fe(II) associated with minerals like magnetite (Fe₃O₄) or by zero-valent iron (ZVI), which is often used in groundwater remediation systems. nih.govresearchgate.net This transformation occurs through a surface-mediated reaction where the iron species act as the electron donor to reduce the nitro group of 4-chloronitrobenzene. nih.gov

The reaction proceeds as follows: 4-Chloronitrobenzene + Fe(II)/Fe(0) → 4-Chloroaniline + Fe(III)

This abiotic reduction of the nitro group is often much faster than microbial reduction in strongly reducing environments. nih.gov this compound can be employed in laboratory experiments to study the kinetics and mechanisms of these abiotic reactions, allowing for precise tracking of the transformation to 4-chloroaniline-¹³C6 and helping to differentiate abiotic from biotic processes in complex environmental systems. rsc.org

Photolysis and Hydrolysis Considerations

Photodegradation is a significant abiotic process affecting the fate of 4-chloronitrobenzene in sunlit surface waters. Studies utilizing this compound can precisely track the formation of photoproducts. The photocatalytic degradation of 4-chloronitrobenzene often involves hydroxyl radicals (•OH), which can displace the chlorine atom, the nitro group, or a hydrogen atom on the benzene (B151609) ring. nih.gov This leads to the formation of various intermediates. nih.gov For instance, in the presence of a photocatalyst like TiO2, identified intermediates include 4-nitrophenol and 5-chloro-2-nitrophenol. nih.gov Using the 13C6-labeled parent compound ensures that these identified products can be definitively linked to the degradation of 4-chloronitrobenzene.

Hydrolysis of 4-chloronitrobenzene is generally considered a slow process under typical environmental pH conditions due to its low water solubility. However, the presence of a strong electron-withdrawing nitro group makes the benzene ring susceptible to nucleophilic aromatic substitution, which could facilitate hydrolysis under specific conditions. wikipedia.org Tracer studies with this compound can quantify the rate of hydrolysis and identify resulting products, such as 4-nitrophenol, by separating them from other environmental phenols.

Table 1: Potential Intermediates in the Photodegradation of this compound
Intermediate CompoundFormation PathwaySignificance in Pathway Elucidation
4-Nitrophenol-13C6Hydroxylation with displacement of ChlorineIndicates a primary photolytic degradation step.
5-Chloro-2-nitrophenol-13C6Hydroxylation of the benzene ringConfirms ring attack by hydroxyl radicals.
4-Chlorophenol-13C6Reductive or hydroxyl-radical-induced denitrationSuggests multiple concurrent degradation mechanisms.

Oxidation Reactions in Environmental Matrices

Oxidation is a primary degradation mechanism for 4-chloronitrobenzene in various environmental compartments, including water and soil. Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals, are particularly effective. The photocatalytic oxidation of 4-chloronitrobenzene has been studied under different atmospheric conditions, revealing varying efficiencies. nih.gov Research shows that the process is more efficient in the presence of oxygen (O2) and most efficient when ozone (O3) is present, compared to an oxygen-free (N2) environment. nih.gov

By employing this compound in these experiments, researchers can track the complete mineralization of the compound to 13CO2 and inorganic ions like chloride and nitrate. nih.gov This labeling allows for a precise mass balance analysis, confirming that the observed degradation products originate from the parent contaminant and quantifying the extent of its breakdown.

Table 2: Relative Efficiency of Photocatalytic Oxidation of 4-Chloronitrobenzene
Reaction ConditionRelative Degradation RateKey Oxidizing Species
TiO2/UV/N2LowHydroxyl Radical (•OH)
TiO2/UV/O2MediumHydroxyl Radical (•OH), Superoxide Radical (O2•−)
TiO2/UV/O3HighHydroxyl Radical (•OH), Ozone (O3)

Tracer Studies for Contaminant Transport and Transformation in Environmental Systems

This compound is an ideal tracer for studying the transport and transformation of 4-chloronitrobenzene contamination in complex environmental systems. Its identical physicochemical properties to the unlabeled compound ensure it mimics the environmental behavior of the contaminant, while its distinct mass allows for easy detection and quantification using mass spectrometry.

Ground Water Contamination Studies

Groundwater can become contaminated with 4-chloronitrobenzene from industrial discharges and accidental spills. nih.gov In one documented incident in France, concentrations of up to 0.12 mg/L were measured in the groundwater following an accidental release. nih.gov In such scenarios, this compound can be used in controlled field or laboratory column studies to simulate the movement of the contaminant plume. These studies help determine key transport parameters like advection, dispersion, and retardation due to sorption onto aquifer materials. Furthermore, by analyzing groundwater samples over time and distance, the appearance of 13C-labeled degradation products can confirm and quantify the extent of in-situ biodegradation or abiotic degradation.

Table 3: Hypothetical Results from a Groundwater Column Study using this compound
Distance from Source (meters)This compound Conc. (µg/L)4-Chloroaniline-13C6 Conc. (µg/L)Inference
0 (Source)1000Initial concentration.
56515Adsorption and initial reductive transformation.
103025Significant transformation and dispersion.
20510High degree of attenuation and continued degradation.

Monitoring in Aquatic and Sediment Systems

4-chloronitrobenzene has been detected at high concentrations in river water, particularly near industrial outfalls. nih.gov Its fate in these systems is complex, involving partitioning between the water column, suspended solids, and bottom sediments. This compound can be used in microcosm or mesocosm experiments that replicate aquatic environments. By spiking samples of river water and sediment with the labeled compound, researchers can accurately measure partitioning coefficients (e.g., Koc), rates of microbial degradation in both aerobic and anaerobic sediment layers, and bioaccumulation potential in aquatic organisms. This provides critical data for environmental risk assessment and the development of effective remediation strategies. The use of the labeled compound is essential to differentiate the experimental chemical from pre-existing background contamination.

Computational and Theoretical Studies of 4 Chloronitrobenzene Systems

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular characteristics of 4-Chloronitrobenzene systems. These calculations provide a theoretical framework for understanding the electronic structure and reactivity of the molecule.

Electronic Structure and Reactivity Predictions

DFT calculations have been employed to explore the electronic properties of nitrobenzene (B124822) compounds, which share structural similarities with 4-Chloronitrobenzene. Such studies, often utilizing basis sets like 6-31G**, help in understanding the effects of substituents on the benzene (B151609) ring. For instance, the addition of a nitro group generally leads to a smaller energy gap compared to benzene, indicating increased reactivity. semanticscholar.org

The presence of both an electron-withdrawing nitro group and a chlorine atom on the benzene ring of 4-Chloronitrobenzene makes the aromatic ring susceptible to nucleophilic aromatic substitution. wikipedia.org DFT can quantify this effect by calculating electron density distribution and molecular orbital energies. The Lowest Unoccupied Molecular Orbital (LUMO) energy is a key descriptor in this context; a lower LUMO energy suggests a higher susceptibility to nucleophilic attack. In a broader study of nitrobenzenes, the LUMO energy for 4-Chloronitrobenzene was calculated to be -0.09816 atomic units. niscpr.res.in

Key electronic properties derived from DFT for similar compounds include:

Ionization Energy (I): Approximated as the negative of the Highest Occupied Molecular Orbital (HOMO) energy (I ≈ -εHOMO). niscpr.res.in

Electron Affinity (A): Approximated as the negative of the LUMO energy (A ≈ -εLUMO). niscpr.res.in

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. niscpr.res.in

While these studies are not specific to the 13C6 isotopologue, the electronic properties are primarily governed by the electron and nuclear arrangement, which is largely unchanged by isotopic substitution. Therefore, these findings are considered transferable to 4-Chloronitrobenzene-13C6.

Reduction Potential Calculations

The reduction of nitroaromatic compounds is a critical process in both environmental and biological systems. The one-electron reduction potential is a key thermodynamic parameter that can be predicted using computational methods. This potential is valuable for understanding the feasibility and direction of free-radical reactions. nist.gov

The reduction process often occurs in a stepwise manner, involving the formation of radical intermediates. nist.gov For a nitroaromatic compound (ArNO2), the initial step is the acceptance of an electron to form a radical anion:

ArNO₂ + e⁻ ⇌ ArNO₂⁻

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules, including conformational changes and interactions with their environment, such as solvent molecules. nih.gov For a relatively rigid molecule like 4-Chloronitrobenzene, MD simulations can provide insights into intermolecular interactions, which are crucial for understanding its behavior in condensed phases.

Although specific MD studies on this compound are not prominent in the literature, the methodology can be applied to understand how it interacts with other molecules. For example, simulations could model the solvation of this compound in different solvents, revealing details about the solvent shell structure and interaction energies. This is particularly relevant for understanding its environmental fate and transport, as interactions with water, organic matter, and soil particles will govern its distribution. MD simulations can also be used to explore how the molecule orients itself in different environments, which can influence its reactivity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Processes

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological or environmental activity. These models are widely used in environmental science to predict the toxicity and fate of chemicals.

A QSAR study on the toxicity of nitrobenzenes towards Tetrahymena pyriformis included 4-Chloronitrobenzene and utilized conceptual DFT-based descriptors. niscpr.res.in This study demonstrated a linear correlation between observed and predicted toxicity values. The model incorporated parameters such as the partition coefficient (logP), electrophilicity index (ω), LUMO energy (εLUMO), and compressibility (β). niscpr.res.in

Table 1: DFT-Based Descriptors for 4-Chloronitrobenzene in a QSAR Study

DescriptorValue
LUMO Energy (εlumo)-0.09816 a.u.
HOMO Energy (εhomo)0.196654 a.u.
Electrophilicity Index (ω)0.8022227
Compressibility (β)0.372223

Source: niscpr.res.in

This type of modeling, while not specific to the 13C6 isotopologue, highlights how computational chemistry can be used to predict the environmental impact of 4-Chloronitrobenzene. The isotopic labeling is not expected to significantly alter the parameters used in this QSAR model.

Spectroscopic Parameter Prediction and Interpretation

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, the most significant impact of the isotopic labeling is on its nuclear magnetic resonance (NMR) spectrum.

DFT calculations have become a state-of-the-art method for the prediction of NMR chemical shifts. researchgate.net For carbon atoms bonded to heavy halogen atoms, relativistic effects can be significant and may require more advanced computational approaches, such as four-component relativistic DFT, for accurate predictions. researchgate.net

The 13C chemical shifts in this compound can be calculated using DFT. These calculations would involve optimizing the molecular geometry and then computing the NMR shielding tensors. The predicted chemical shifts can then be compared to experimental data to confirm the structure and aid in the assignment of spectral peaks. Recent studies on similar halogenated molecules have shown that DFT can provide highly accurate predictions of 13C chemical shifts. researchgate.netprensipjournals.com

Theoretical calculations can also be applied to other spectroscopic techniques, such as vibrational spectroscopy (infrared and Raman). By calculating the vibrational frequencies, researchers can interpret experimental spectra and understand the vibrational modes of the molecule.

Emerging Research Frontiers and Methodological Advancements

Development of Novel Synthetic Routes for Advanced Isotopic Labeling

The synthesis of uniformly 13C-labeled aromatic compounds like 4-Chloronitrobenzene-13C6 is foundational to its application in research. Traditional synthetic routes can be complex and costly, driving the exploration of more efficient and versatile methods. nih.govrsc.org Recent advancements focus on developing convergent synthetic pathways that maximize the incorporation of ¹³C atoms from simple, commercially available labeled precursors. nih.gov

| Optimized Classical Routes | Refines traditional methods like the Haworth synthesis to improve efficiency. nih.gov | Improved access to key intermediates like U-¹³C-benzene. nih.gov |

Integration of Multi-Omics Approaches with Isotope Labeling Techniques

The field of "omics" (proteomics, metabolomics, etc.) provides a global view of molecular changes within a biological system. ckisotopes.com Integrating these approaches with stable isotope labeling using tracers like this compound offers a powerful tool to elucidate metabolic pathways and mechanisms of toxicity. biosyn.compharmiweb.com

In metabolomics , ¹³C-labeled compounds are used to trace the metabolic fate of a molecule, identifying its downstream metabolites and quantifying the flux through specific biochemical pathways. biorxiv.orgcreative-proteomics.com By exposing a biological system to this compound, researchers can use techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) to track the incorporation of the ¹³C label into various metabolites. pharmiweb.comnih.gov This allows for the unambiguous identification of breakdown products and provides a dynamic view of how the compound is processed by the organism. nih.gov

In proteomics , stable isotope labeling techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), are used for the quantitative comparison of protein expression levels between different experimental conditions. nih.govnih.govacs.org While SILAC typically involves labeling proteins with heavy amino acids, the use of a labeled xenobiotic like this compound can help identify protein adducts—where the compound or its metabolites covalently bind to proteins. Identifying these target proteins is crucial for understanding the molecular mechanisms of toxicity.

The integration of these omics data provides a comprehensive picture of the biological response to 4-chloronitrobenzene exposure, from the initial metabolic transformations to the ultimate impact on protein expression and function.

Real-time Measurement Techniques in Mechanistic and Environmental Studies

Understanding the kinetics of chemical reactions and the environmental fate of contaminants requires analytical methods that can monitor these processes in real time. acs.org Mass spectrometry, particularly with ambient ionization techniques like Direct Analysis in Real Time (DART), allows for the direct and rapid analysis of reactants and products without extensive sample preparation. acs.orgscholaris.calcms.cz

When studying the degradation of 4-chloronitrobenzene in an environmental matrix (e.g., soil or water) or its metabolism in a biological system, the use of this compound is highly advantageous. hutton.ac.ukresearchgate.net The distinct mass of the ¹³C₆-labeled compound allows the mass spectrometer to selectively track its disappearance and the appearance of its ¹³C₆-labeled degradation products over time, even in the presence of a high background of unlabeled, structurally similar compounds. acs.orgacs.org

This approach enables researchers to:

Elucidate Reaction Mechanisms: By identifying transient intermediates in real time, the step-by-step pathway of a chemical or enzymatic reaction can be determined. acs.orgresearchgate.net

Determine Degradation Kinetics: The rate of disappearance of the parent compound and the formation of products can be precisely measured, providing crucial data for environmental fate modeling. scholaris.ca

Trace Environmental Transport: The movement of the contaminant and its breakdown products through different environmental compartments can be monitored. hutton.ac.uk

Table 2: Real-Time Monitoring Applications for this compound

Application Area Technique Information Gained
Mechanistic Studies Real-time ESI-MS Identification of transient reaction intermediates; kinetic profiling. researchgate.net
Environmental Fate DART-MS Tracking degradation pathways in soil/water; quantifying degradation rates. scholaris.calcms.cz

| Biomonitoring | LC-MS with ¹³C Tracer | Following metabolic conversion and excretion dynamics in vivo. nih.gov |

Microchip Inlet Technology for Enhanced Analytical Sensitivity

A significant trend in analytical chemistry is the miniaturization of analytical systems to reduce sample and reagent consumption, decrease analysis time, and improve portability. cranfield.ac.uknih.gov Microchip inlet technology, which integrates sample introduction and ionization into a microfluidic device, offers a path to enhanced sensitivity and high-throughput analysis when coupled with mass spectrometry. dtu.dkrsc.org

These "lab-on-a-chip" systems can incorporate various functions, including sample preparation, separation, and enzymatic reactions, directly on the chip. researchgate.netnih.gov For the analysis of this compound, a microchip inlet could be designed to extract and concentrate the analyte from a complex environmental or biological sample before introducing it into the mass spectrometer. nih.gov This pre-concentration step significantly enhances analytical sensitivity, allowing for the detection of trace-level contamination. rsc.org

The advantages of using microchip inlet technology for analyzing this compound include:

Higher Sensitivity: On-chip pre-concentration enables the detection of very low concentrations of the compound and its metabolites.

Reduced Sample Volume: Only microliters of a sample are required, which is critical when sample availability is limited. rsc.org

Portability: Miniaturized systems can potentially be deployed for on-site environmental monitoring. nih.gov

The development of these microchip technologies promises to make the analysis of isotopically labeled compounds like this compound more efficient, sensitive, and accessible for a wider range of environmental and toxicological research. dtu.dk

Q & A

Q. How to optimize experimental workflows for large-scale isotopic studies?

  • Methodological Answer :
  • Task distribution : Assign synthesis, characterization, and bioassay teams to parallelize workflows.
  • Milestones : Define critical checkpoints (e.g., purity validation before toxicity testing).
  • Cost-benefit analysis : Prioritize high-impact endpoints (e.g., bioaccumulation) over exploratory assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.